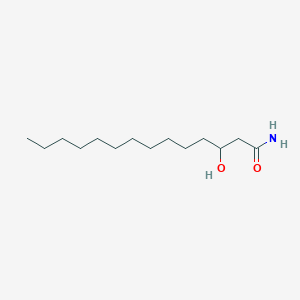
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is a chemical compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cycloundecane ring with multiple methyl groups and double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: Various substituents can replace the hydrogen atoms on the methyl groups or the cycloundecane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on cycloundecane rings.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6,6,9-Tetramethylcycloundeca-4,8-dienone: This compound has a similar structure but includes a ketone group instead of an alcohol group.
2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene: This compound has a similar cycloundecane ring but with different positions of double bonds.
Uniqueness
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties.
Properties
CAS No. |
53643-42-8 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2,6,6,9-tetramethylcycloundeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h5,9-10,13-14,16H,6-8,11H2,1-4H3 |
InChI Key |
JXLVPCWSMFUWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(CC=C(CCC1O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



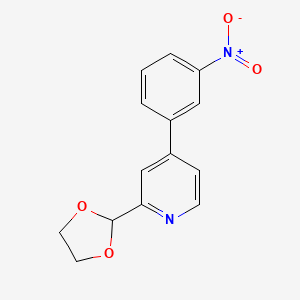
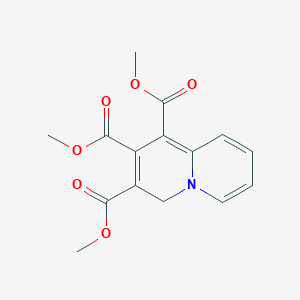
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)

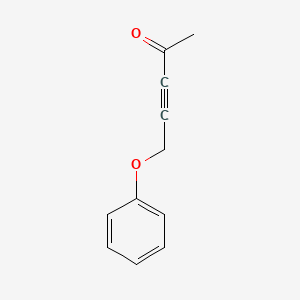
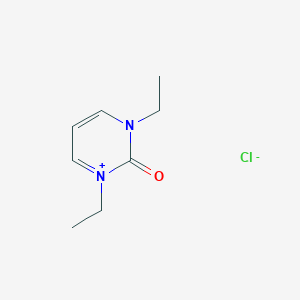

![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)

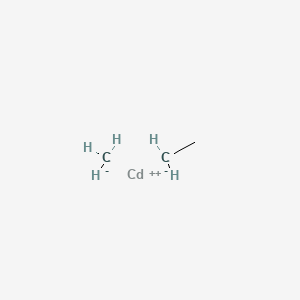
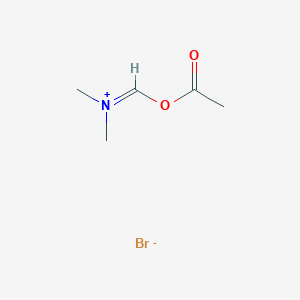
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
